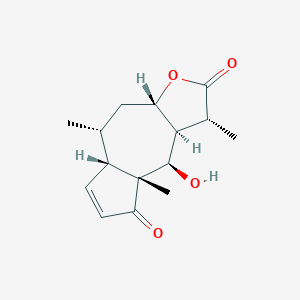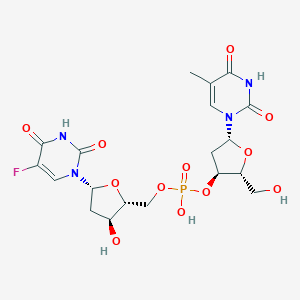
Dtpdfu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dtpdfu is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Dtpdfu is a synthetic compound that belongs to the class of thiazolidinediones. The chemical structure of Dtpdfu is similar to other thiazolidinediones such as pioglitazone and rosiglitazone. However, Dtpdfu has unique properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of Dtpdfu is not fully understood. However, it is believed to act by modulating the activity of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Dtpdfu has been shown to activate PPARγ, which leads to the modulation of various genes involved in glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
Dtpdfu has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Dtpdfu has also been shown to reduce triglyceride levels and increase HDL cholesterol levels in animal models of dyslipidemia. Additionally, Dtpdfu has been shown to reduce oxidative stress and inflammation in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dtpdfu in lab experiments is its potency. Dtpdfu has been shown to be highly effective in inhibiting the growth of cancer cells and reducing inflammation in animal models of inflammatory diseases. Another advantage is its specificity. Dtpdfu has been shown to selectively activate PPARγ, which reduces the risk of off-target effects.
One of the limitations of using Dtpdfu in lab experiments is its solubility. Dtpdfu has low solubility in water, which makes it difficult to administer in vivo. Another limitation is its stability. Dtpdfu is unstable in light and air, which makes it difficult to store and handle.
Orientations Futures
There are several future directions for research on Dtpdfu. One potential direction is to investigate its potential as a therapeutic agent for cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further investigation is needed to determine its efficacy in human clinical trials.
Another potential direction is to investigate its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases. Further investigation is needed to determine its efficacy in human clinical trials.
Finally, future research could investigate the potential of Dtpdfu as a modulator of glucose and lipid metabolism. Dtpdfu has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Further investigation is needed to determine its potential as a therapeutic agent for metabolic disorders.
Méthodes De Synthèse
The synthesis of Dtpdfu is a complex process that involves several steps. The starting material for the synthesis is 2,4-thiazolidinedione. The first step involves the reaction of 2,4-thiazolidinedione with hydrazine hydrate to form 2,4-thiazolidinedione hydrazone. The hydrazone is then reacted with 4-bromobenzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form Dtpdfu.
Applications De Recherche Scientifique
Dtpdfu has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases.
Propriétés
Numéro CAS |
13276-67-0 |
|---|---|
Nom du produit |
Dtpdfu |
Formule moléculaire |
C19H24FN4O12P |
Poids moléculaire |
550.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24FN4O12P/c1-8-4-23(18(29)21-16(8)27)15-3-11(12(6-25)34-15)36-37(31,32)33-7-13-10(26)2-14(35-13)24-5-9(20)17(28)22-19(24)30/h4-5,10-15,25-26H,2-3,6-7H2,1H3,(H,31,32)(H,21,27,29)(H,22,28,30)/t10-,11-,12+,13+,14+,15+/m0/s1 |
Clé InChI |
IGJXAMJSWYEODZ-BBZRCZKMSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)F)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
Synonymes |
dTpdFU thymidylyl-(3'-5')-2'-deoxy-5-fluorouridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



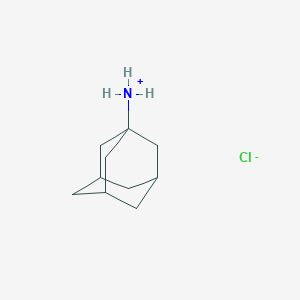
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)

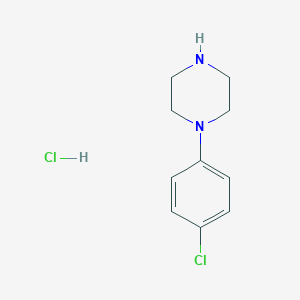
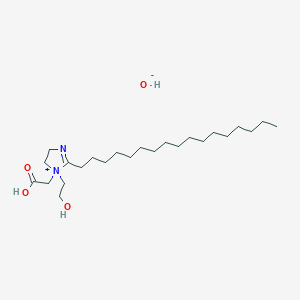
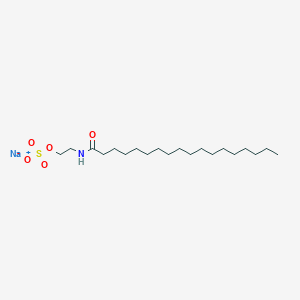
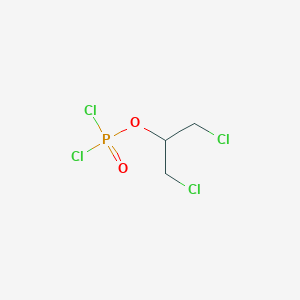
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
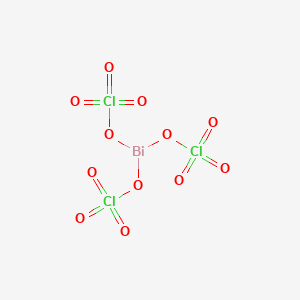
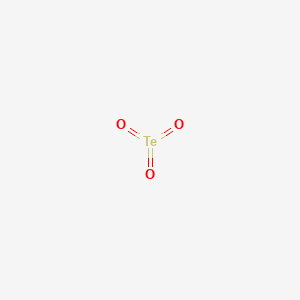
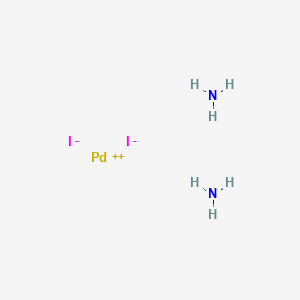
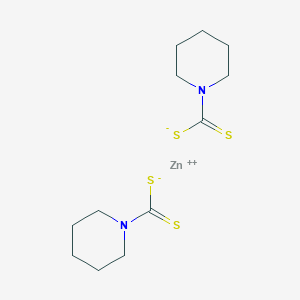
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
